molecular formula C12H13NO4 B2792099 N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide CAS No. 1428371-19-0

N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide

Cat. No.: B2792099
CAS No.: 1428371-19-0
M. Wt: 235.239
InChI Key: MSPIEQBNWPNTLA-UHFFFAOYSA-N
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Description

N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide is a compound that features a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with 3-(furan-3-yl)-3-hydroxypropylamine. The reaction is usually carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be effective for the preparation of amides and esters containing furan rings. This method offers advantages such as shorter reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, dihydrofuran derivatives, and furan-3,4-dicarboxylic acid derivatives .

Scientific Research Applications

N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide is unique due to the presence of both a hydroxypropyl group and a carboxamide group on the furan ring. This unique combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(9-2-5-16-7-9)1-4-13-12(15)10-3-6-17-8-10/h2-3,5-8,11,14H,1,4H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPIEQBNWPNTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(CCNC(=O)C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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